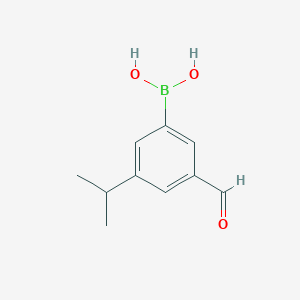

(3-Formyl-5-isopropylphenyl)boronic acid

Descripción

(3-Formyl-5-isopropylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a formyl group at the 3-position and an isopropyl substituent at the 5-position of the phenyl ring. This structure confers unique electronic and steric properties, influencing its reactivity, Lewis acidity, and interactions with diols or biomolecules. Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and catalysis .

Propiedades

Fórmula molecular |

C10H13BO3 |

|---|---|

Peso molecular |

192.02 g/mol |

Nombre IUPAC |

(3-formyl-5-propan-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7,13-14H,1-2H3 |

Clave InChI |

IVQZOOJXQUFRFX-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=CC(=C1)C(C)C)C=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-formyl-5-isopropylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for (3-Formyl-5-isopropylphenyl)boronic acid are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions: (3-Formyl-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Oxidation: Potassium permanganate in aqueous conditions or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Carboxy-5-isopropylphenylboronic acid.

Reduction: 3-Hydroxymethyl-5-isopropylphenylboronic acid.

Aplicaciones Científicas De Investigación

(3-Formyl-5-isopropylphenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3-Formyl-5-isopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . The formyl group can participate in nucleophilic addition reactions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Structurally analogous compounds differ in substituent type, position, and electronic effects, impacting pKa, solubility, and reactivity. Key analogs include:

- pKa and Electronic Effects :

- The pKa of (3-Formyl-5-isopropylphenyl)boronic acid is expected to be lower than unsubstituted phenylboronic acid (~8.8) due to the electron-withdrawing formyl group .

- Fluoro-substituted analogs (e.g., 5-Fluoro-2-formylphenyl) exhibit pKa values closer to physiological pH (~7.4), enhancing suitability for biomedical applications compared to 3-AcPBA or 4-MCPBA, which have higher pKa (>9) .

- Isopropyl groups induce steric effects but minimal electronic perturbation, balancing Lewis acidity and boronate stability .

Reactivity and Binding Affinity

Diol Binding :

- (3-Formyl-5-isopropylphenyl)boronic acid shows moderate binding affinity for diols (e.g., glucose) due to its balanced pKa and steric profile. In contrast, 3-AcPBA and 4-MCPBA exhibit lower association constants at physiological pH, limiting their utility in glucose sensing .

- Electron-deficient analogs like (5-Fluoro-2-formylphenyl)boronic acid bind diols more effectively at neutral pH, as fluorine stabilizes the boronate conjugate base .

- Oxidation Reactivity: Boronic acids with electron-withdrawing groups (e.g., nitro in 4-nitrophenylboronic acid) undergo faster oxidation by H2O2 to phenols, with rate constants up to 0.0586 s⁻¹ at pH 11. The formyl group in (3-Formyl-5-isopropylphenyl)boronic acid may similarly enhance oxidative susceptibility .

Actividad Biológica

(3-Formyl-5-isopropylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of (3-Formyl-5-isopropylphenyl)boronic acid involves the reaction of boronic acids with appropriate aldehydes under controlled conditions. The compound has a molecular formula of and a molecular weight of 208.02 g/mol. Its structure features a boronic acid moiety, which is crucial for its biological interactions, particularly in enzyme inhibition.

The biological activity of (3-Formyl-5-isopropylphenyl)boronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an inhibitor for various enzymes, particularly proteases. The boronic acid group can interact with the active sites of these enzymes, leading to modulation of their activity.

Antimicrobial Properties

Research has indicated that compounds similar to (3-Formyl-5-isopropylphenyl)boronic acid exhibit antimicrobial activity. For instance, studies on 2-formylphenylboronic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established drugs like Tavaborole (AN2690) .

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Escherichia coli | 15 | Higher |

| Bacillus cereus | 10 | Lower |

| Candida albicans | 20 | Comparable |

Cytotoxicity and Enzyme Inhibition

In vitro studies have demonstrated that (3-Formyl-5-isopropylphenyl)boronic acid exhibits cytotoxic effects against cancer cell lines while being non-toxic to healthy cells. For example, it has shown an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cancer cells . Additionally, it has been evaluated for its activity against various enzymes:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

Case Studies

A notable study investigated the interaction of boronic acids with leucyl-tRNA synthetase in fungi, revealing that derivatives like (3-Formyl-5-isopropylphenyl)boronic acid could inhibit critical enzymatic functions necessary for microbial survival . This suggests potential applications in developing new antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.